molecular formula C5H7NO B2603246 4-ethyl-1,3-oxazole CAS No. 54300-20-8

4-ethyl-1,3-oxazole

Cat. No.: B2603246
CAS No.: 54300-20-8
M. Wt: 97.117
InChI Key: GQPBBURQQRLAKF-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This compound is a derivative of oxazole, which has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-oxazole can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, involving aldehydes and tosylmethyl isocyanide (TosMIC), is also employed for the synthesis of oxazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxygen and nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4-ethyl-1,3-oxazoline .

Scientific Research Applications

4-Ethyl-1,3-oxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, oxazole derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

In the field of chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a versatile building block for the construction of heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-ethyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, oxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Ethyl-1,3-oxazole can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . These compounds share structural similarities but differ in the position and type of heteroatoms in the ring. For instance:

    Isoxazole: Nitrogen atom at position 2 instead of 3.

    Thiazole: Sulfur atom replaces the oxygen atom.

    Benzoxazole: Oxazole fused to a benzene ring.

    Oxazoline: One double bond reduced.

    Oxazolidine: Both double bonds reduced.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxygen and nitrogen atoms, which contribute to its distinct reactivity and biological activity .

Properties

IUPAC Name

4-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBBURQQRLAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-20-8
Record name 4-ethyl-1,3-oxazole
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